molecular formula C18H17F3N6O2S B2591416 N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 1021073-47-1

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2591416
CAS No.: 1021073-47-1
M. Wt: 438.43
InChI Key: JMQBNMPYZUSDPJ-UHFFFAOYSA-N
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Description

N-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a pyridin-4-ylamino group and an ethyl linker connected to a 2-(trifluoromethyl)benzenesulfonamide moiety. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications. While direct synthesis data for this compound are unavailable in the provided evidence, analogous sulfonamide syntheses (e.g., reactions with sulfonyl chlorides in pyridine ) suggest plausible synthetic routes.

Properties

IUPAC Name

N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N6O2S/c19-18(20,21)14-3-1-2-4-15(14)30(28,29)24-12-11-23-16-5-6-17(27-26-16)25-13-7-9-22-10-8-13/h1-10,24H,11-12H2,(H,23,26)(H,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQBNMPYZUSDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions One common approach starts with the preparation of the pyridazinyl and pyridinyl intermediates, which are then coupled through a series of nucleophilic substitution and amination reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Sulfonamide Functional Group Reactivity

The benzenesulfonamide moiety participates in acid/base-mediated hydrolysis and nucleophilic substitution:

Reaction Type Conditions Outcome Evidence Source
HydrolysisAcidic (HCl, H₂SO₄) or alkaline (NaOH)Cleavage to sulfonic acid and amine derivatives; trifluoromethyl group inertGeneral sulfonamide chemistry
Nucleophilic substitutionThiols, amines, or alcohols under basic conditionsReplacement of sulfonamide NH with alkyl/aryl groupsPatent analogs

Pyridazine and Pyridine Ring Reactivity

The pyridazin-3-ylamino and pyridin-4-ylamino groups enable cross-coupling and cyclization:

Suzuki-Miyaura Coupling

Used to introduce aryl/heteroaryl groups at the pyridazine C-3 position:

Reactants Catalyst System Yield Application
Boronic acid derivativesPd(PPh₃)₄, K₂CO₃, dioxane/H₂O (1:1)60–85%Synthesis of biaryl analogs
Boronate estersMicrowave irradiation (140°C)70–90%Accelerated coupling for lead optimization

This reaction is critical for diversifying the pyridazine core in drug discovery .

Ullmann-Type Coupling

For C–N bond formation between pyridazine amines and aryl halides:

Conditions Catalyst Base Solvent
CuI, N,N'-dimethylethylenediamineK₃PO₄ or Na₂CO₃Toluene or dioxane

This method constructs the pyridin-4-ylamino linkage in the parent compound .

Amide Bond Formation

The ethylamino linker undergoes condensation with carboxylic acids:

Reagent System Activating Agent Solvent Yield
EDC/HOBt, DIPEAN-ethyl-N'-(3-dimethylaminopropyl)carbodiimideDMF75–92%
HATU, DIPEAO-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateDCM80–95%

This step is pivotal for introducing the 2-(trifluoromethyl)benzenesulfonamide group .

Trifluoromethyl Group Stability

The –CF₃ group exhibits resistance to nucleophilic/electrophilic attacks but can undergo radical-mediated defluorination under UV light:

Condition Reaction Byproducts
UV irradiation (254 nm)C–F bond cleavageFluoroarenes, HF
Strong bases (e.g., LDA)Deprotonation adjacent to –CF₃Stabilized carbanions

No direct degradation studies exist for this compound, but analogs suggest similar behavior .

Redox Reactions

The pyridazine ring undergoes reduction:

Reducing Agent Conditions Product
H₂, Pd/CEthanol, 50°C, 24 hDihydropyridazine derivatives
NaBH₄MeOH, RTPartial saturation of N–N bonds

Oxidation of the ethylamino linker with KMnO₄ or CrO₃ yields imines or nitriles, but this remains theoretical for the target compound.

Biological Activation Mechanisms

Though not a chemical reaction per se, metabolic pathways include:

  • Cytochrome P450 oxidation : Hydroxylation at pyridazine C-5 or ethyl linker.

  • Sulfonamide cleavage : Hepatic enzymes may hydrolyze the sulfonamide group to sulfonic acid .

Scientific Research Applications

Scientific Research Applications

The applications of this compound span several domains:

Medicinal Chemistry

  • Drug Development : The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with specific molecular targets. It is particularly noted for:
    • Inhibition of Phosphodiesterase 4 (PDE4) : This enzyme is involved in the hydrolysis of cyclic adenosine monophosphate (cAMP), which plays a critical role in inflammatory responses. Inhibition of PDE4 can lead to increased cAMP levels, making it a candidate for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
    • Antitumor Activity : Related compounds have shown significant antitumor effects against various cancer cell lines, demonstrating potential as anticancer agents .
  • Biological Probes : The compound can serve as a probe to investigate cellular processes and molecular mechanisms, aiding in the understanding of disease pathology and drug interactions.

Industrial Applications

  • Material Science : The unique properties of this compound can be harnessed for developing new materials with specific functionalities, particularly in coatings and polymers.
  • Chemical Synthesis : It serves as a building block for synthesizing more complex molecules, facilitating the exploration of new chemical reactions and pathways .

Case Study 1: Inhibition of PDE4

  • Objective : To evaluate the efficacy of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide as a PDE4 inhibitor.
  • Findings : The compound exhibited potent inhibition of PDE4 activity, leading to increased levels of cAMP in cellular models. This suggests its potential use in treating inflammatory conditions.

Case Study 2: Anticancer Properties

  • Objective : To assess the anticancer activity of derivatives similar to this compound against breast and lung cancer cell lines.
  • Findings : In vitro studies demonstrated that these derivatives inhibited cell proliferation with IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents.

Mechanism of Action

The mechanism by which N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Core Structural Variations

The compound’s pyridazine core distinguishes it from analogs with pyridine (e.g., compounds) or pyrazole backbones. Pyridazine’s electron-deficient nature may influence binding interactions compared to pyridine-based systems. Key structural comparisons include:

Compound Name Core Structure Sulfonamide Substituent Key Functional Groups
Target Compound Pyridazine 2-(Trifluoromethyl)phenyl Ethyl linker, pyridin-4-ylamino
1g () Pyridine 4-(Trifluoromethyl)phenyl Ethyl linker, triarylpyrazole
17d () Pyridine 4-(Trifluoromethyl)phenyl Benzyloxy, trimethylpyridine
Compound Cyclohexane 3,5-Bis(trifluoromethyl)phenyl Diphenylethyl, thioxomethyl linker

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl Position: The target compound’s -CF₃ group at the benzene ring’s ortho position (vs.
  • Melting Points : Analogs in exhibit melting points between 118°C and 180°C. The trifluoromethyl-substituted 1g melts at 165–168°C, suggesting that -CF₃ may enhance crystalline packing compared to methyl or fluoro substituents .
  • Lipophilicity : The -CF₃ group in the target compound likely increases logP values compared to methyl (1f) or naphthyl (1i) analogs, aligning with trends in and .

Spectroscopic Data Comparison

While direct NMR/LC-MS data for the target compound are unavailable, analogs provide insights:

  • 1g () : Key ¹H-NMR signals include δ 8.1 (aromatic proton) and δ 2.4 (methyl group). LC-MS confirms [M+H]⁺ at m/z 560.2 .
  • Compound : Higher molecular weight (672.75 g/mol) due to bis-CF₃ and complex cyclohexyl-diphenylethyl architecture .

Biological Activity

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group , a trifluoromethyl group , and a pyridazinyl-pyridinyl moiety . Its molecular formula is C18H19F3N6O2SC_{18}H_{19}F_3N_6O_2S, with a molecular weight of approximately 428.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, particularly in the context of drug development.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in critical cellular processes:

  • Phosphodiesterase Inhibition : The compound has been shown to inhibit phosphodiesterase 4 (PDE4), which plays a crucial role in the hydrolysis of cyclic adenosine monophosphate (cAMP). Increased cAMP levels can modulate immune responses and have therapeutic implications for inflammatory diseases and asthma.
  • Calcium Channel Interaction : Preliminary studies suggest that derivatives of sulfonamide compounds may interact with calcium channels, potentially affecting cardiovascular function by altering perfusion pressure and coronary resistance .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity. For instance, it has been evaluated for its effects on cellular signaling pathways, particularly those involving cAMP modulation.

In Vivo Studies

Research utilizing isolated rat heart models has indicated that related sulfonamide derivatives can decrease perfusion pressure and coronary resistance, suggesting potential cardiovascular benefits . The specific impacts of this compound on these parameters remain to be fully elucidated.

Case Studies

  • Cardiovascular Effects : A study investigated the effects of various benzenesulfonamide derivatives on perfusion pressure in isolated rat hearts. The results indicated that some derivatives decreased perfusion pressure significantly compared to controls, hinting at the potential for cardiovascular applications .
  • Inflammatory Response Modulation : Another study focused on the inhibition of PDE4 by similar compounds, showing promise in reducing inflammation in models of asthma and other inflammatory conditions.

Data Table: Summary of Biological Activities

Activity TypeObservationReference
PDE4 InhibitionIncreased cAMP levels observed
Cardiovascular EffectsDecreased perfusion pressure
Interaction with Calcium ChannelsPotential modulation of coronary resistance

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the pyridazine-pyridine core in this compound?

  • Methodology : The pyridazine-pyridine scaffold can be synthesized via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling. For example, pyridazine derivatives are often functionalized at the 3- and 6-positions using amination reactions with pyridin-4-amine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) . The trifluoromethyl benzenesulfonamide moiety is typically introduced via sulfonylation of an ethylenediamine intermediate using 2-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base like triethylamine .

Q. How can researchers optimize reaction yields for the benzenesulfonamide coupling step?

  • Methodology : Yield optimization involves controlling stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride to amine) and reaction time (12–24 hours at 0–5°C). Catalytic amounts of DMAP (4-dimethylaminopyridine) can accelerate sulfonamide formation by activating the sulfonyl chloride . Post-reaction purification via column chromatography (silica gel, eluent: DCM/MeOH 9:1) ensures removal of unreacted reagents .

Q. What spectroscopic techniques are critical for structural validation?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm regioselective amination (e.g., pyridazine C-6 NH coupling at δ 8.2–8.5 ppm) and sulfonamide formation (SO2_2NH resonance at δ 3.3–3.7 ppm) .
  • HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]+^+ with <2 ppm error) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

  • Methodology : The CF3_3 group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Lipophilicity (logP) can be measured via reverse-phase HPLC, showing a 0.5–1.0 log unit increase compared to non-fluorinated analogs. Computational modeling (e.g., molecular docking) further predicts improved target binding due to hydrophobic interactions .

Q. What crystallographic data exist for related sulfonamide-pyridazine analogs?

  • Methodology : X-ray diffraction studies of analogs (e.g., N-(4,6-dimethylpyrimidin-2-yl)-4-(oxolan-2-ylamino)benzenesulfonamide) reveal planar sulfonamide moieties and intermolecular hydrogen bonds between pyridazine N-H and sulfonyl O atoms, stabilizing the crystal lattice. Space group P21_1/c and Z′ = 1 are common .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound class?

  • Methodology : Discrepancies often arise from assay conditions (e.g., cell line variability or serum concentration). Reproducibility requires:

  • Standardized protocols (e.g., fixed ATP concentration in kinase assays).
  • Counter-screening against off-targets (e.g., hERG channel liability assays).
  • Meta-analysis of published IC50_{50} values to identify outliers .

Q. What strategies enable structure-activity relationship (SAR) studies on the pyridazine ring?

  • Methodology :

  • Substitution : Introduce electron-withdrawing groups (e.g., Cl, NO2_2) at pyridazine C-5 to modulate electron density and binding affinity.
  • Isosteric Replacement : Replace pyridazine with triazine to assess impact on solubility and potency .
  • Pharmacophore Mapping : Overlay active/inactive analogs using software like Schrödinger’s Phase to identify critical hydrogen-bond acceptors .

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